![molecular formula C13H9N3O2 B3073959 3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018557-11-3](/img/structure/B3073959.png)
3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols focus on the ecological impact of the methods and on the mechanistic aspects as well .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
Safety and Hazards
Future Directions
Given the broad spectrum of biological activity profiles displayed by imidazo[1,2-a]pyridines, they continue to attract substantial interest due to their potential pharmaceutical applications . The development of eco-friendly synthetic strategies and new synthetic protocols will be a key area of future research .
properties
IUPAC Name |
3-pyridin-4-ylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRURICQWOYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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